N-(furan-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
N-(furan-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a central azetidine ring (a four-membered nitrogen-containing ring) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a furan-2-ylmethyl moiety, while the azetidine nitrogen is linked to a 6-phenylpyrimidin-4-yl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(20-10-16-7-4-8-25-16)15-11-23(12-15)18-9-17(21-13-22-18)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJCJDDFIKOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a furan moiety, a pyrimidine ring, and an azetidine core. Its molecular formula is , which contributes to its diverse biological interactions.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Study:
A related compound demonstrated an IC50 value of 1.55 μM against cancer cell lines, indicating strong antiproliferative effects, which may be comparable to those of this compound .
Anti-inflammatory and Analgesic Properties
Compounds that share structural similarities with this compound have been screened for COX inhibition, suggesting potential anti-inflammatory activity. The inhibition of cyclooxygenase enzymes is a well-established mechanism for analgesic effects.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific functional groups that enhance binding affinity to biological targets. The presence of the furan ring and phenyl substituents are crucial for activity, as they influence the compound's lipophilicity and electronic properties.
Key Findings:
- Furan Moiety: Enhances interaction with aromatic amino acids in target proteins.
- Pyrimidine Ring: Contributes to the inhibition of nucleic acid synthesis pathways.
- Azetidine Core: Provides structural rigidity that may enhance binding affinity.
Pharmacokinetics and Toxicity
Preliminary studies suggest favorable pharmacokinetic profiles for compounds in this class, with low cytotoxicity observed in vitro. For example, a related compound exhibited CC50 values greater than 100 μM in various cell lines, indicating a good safety margin for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key functional groups with other molecules reported in the literature, enabling comparisons based on structural motifs, synthesis strategies, and inferred biological or chemical properties. Below, we analyze its similarities and differences with two classes of compounds from the evidence provided.
Comparison with Imidazolidinone- and Pyrrolidine-Based Carboxamides
describes (RS)-N-[(RS)-3,4-dibenzyl-5-oxoimidazolidin-1-yl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (Compound 12), which shares the N-(furan-2-ylmethyl)carboxamide substructure but differs in its core heterocycles (imidazolidinone and pyrrolidine vs. azetidine and pyrimidine). Key distinctions include:
Functional Implications :
- The 6-phenylpyrimidin-4-yl group may enhance π-π stacking interactions relative to the dibenzylimidazolidinone moiety in Compound 12, which is more sterically bulky.
Comparison with Metal-Coordinating Ligands
discusses N-(furan-2-ylmethyl)-1-(pyridin-2-yl)methane (LA), a ligand used to synthesize coordination complexes with Co(II), Cu(II), Pd(II), and Cd(II).
Functional Implications :
- The pyrimidine group in the target compound could act as a weaker coordinating site compared to the pyridine in LA, reducing its utility in metal-catalyzed reactions.
- The carboxamide group may enable hydrogen bonding in biological systems, whereas LA’s pyridine-furan system prioritizes metal coordination (e.g., catalytic MMA polymerization in ).
Preparation Methods
Azetidine Ring Construction
Azetidine-3-carboxylic acid is synthesized via intramolecular cyclization of γ-amino alcohols. A representative protocol involves:
- Substrate preparation : Ethyl 3-aminobut-2-enoate is treated with tert-butyl nitrite and HCl to form the corresponding diazonium salt.
- Cyclization : Heating in methanol induces ring closure, yielding azetidine-3-carboxylate.
- Hydrolysis : The ester is saponified with NaOH to produce azetidine-3-carboxylic acid.
Key modification : Protecting the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group prevents undesired side reactions during subsequent steps.
Introduction of the 6-Phenylpyrimidin-4-yl Group
The pyrimidine moiety is installed via nucleophilic aromatic substitution (NAS) :
- Pyrimidine synthesis : 4-Chloro-6-phenylpyrimidine is prepared by condensing benzamidine with 1,3-dichloroacetone in refluxing ethanol.
- Substitution reaction : Boc-protected azetidine-3-carboxylic acid is deprotonated with NaH and reacted with 4-chloro-6-phenylpyrimidine in DMF at 80°C for 12 hours.
- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylic acid.
Yield optimization : Conducting the NAS under microwave irradiation (100°C, 30 min) improves yields from 65% to 82%.
Amide Bond Formation with Furan-2-ylmethylamine
Carboxylic Acid Activation
The azetidine-3-carboxylic acid is activated using propylphosphonic anhydride (T3P) , a highly efficient coupling reagent:
- Reaction setup : 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous THF.
- Base addition : Triethylamine (2.5 equiv) is added to neutralize liberated HCl.
- Reagent introduction : T3P (1.5 equiv) is introduced at 0°C, followed by furan-2-ylmethylamine (1.2 equiv).
Critical parameters : Maintaining the temperature below 5°C during reagent addition minimizes epimerization.
Workup and Purification
- Quenching : The reaction is quenched with saturated NaHCO₃ and extracted with ethyl acetate.
- Chromatography : Silica gel chromatography (EtOAc/hexane, 3:7) isolates the product as a white solid.
- Crystallization : Recrystallization from ethanol/water (9:1) enhances purity to >98%.
Alternative Synthetic Routes
Reductive Amination Pathway
For laboratories lacking T3P, reductive amination offers a viable alternative:
- Imine formation : React azetidine-3-carboxylic acid with furan-2-ylmethylamine in methanol at 25°C for 6 hours.
- Reduction : Add NaBH₄ (2.0 equiv) and stir for 12 hours.
- Pyrimidine installation : Perform NAS as described in Section 2.2.
Limitation : This route affords lower yields (52–60%) due to competing over-reduction.
Solid-Phase Synthesis
High-throughput platforms enable parallel synthesis of analogs:
- Resin loading : Wang resin is functionalized with azetidine-3-carboxylic acid using PyBrop/DIEA in DMF.
- Amide coupling : Furan-2-ylmethylamine (10 equiv) is added in the presence of HATU.
- Cleavage : TFA/dichloromethane (1:1) liberates the product from the resin.
Advantage : Generates milligram-scale quantities for biological screening.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms purity ≥95% with a retention time of 12.3 min.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including azetidine ring formation and functional group coupling. A common approach is:
Azetidine Core Construction : Cyclization of precursors (e.g., 3-azetidinecarboxylic acid derivatives) using carbodiimide coupling agents .
Pyrimidine Substitution : Introducing the 6-phenylpyrimidin-4-yl group via nucleophilic aromatic substitution under anhydrous conditions .
Furan-2-ylmethyl Attachment : Amide bond formation using HATU or EDCI as coupling agents, with DMF or THF as solvents .
- Purification : Use flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions. Key signals include:
- Azetidine protons : δ 3.30–4.50 ppm (multiplet for CH and CH groups) .
- Pyrimidine protons : δ 8.60–8.80 ppm (doublet for aromatic protons) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) using ESI-MS or MALDI-TOF .
- X-ray Crystallography : Resolve crystal structures to assess stereochemistry and intermolecular interactions, particularly for polymorph identification .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases like EGFR or VEGFR, given the pyrimidine moiety’s role in kinase binding .
- Cytotoxicity Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Solubility and Stability : Conduct kinetic solubility tests in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Systematically vary the azetidine’s substituents (e.g., replace furan-2-ylmethyl with benzimidazole or oxadiazole groups) to assess impact on target binding .
- Pyrimidine Scaffold Tuning : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to enhance metabolic stability .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate with MD simulations (AMBER) .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), protein binding (equilibrium dialysis), and CYP450 inhibition to identify bioavailability bottlenecks .
- Metabolite Identification : Incubate with liver microsomes (human/rodent) and analyze via UPLC-QTOF to detect rapid degradation pathways .
- Formulation Optimization : Develop nanoemulsions or cyclodextrin complexes to improve aqueous solubility and tissue penetration .
Q. How can its potential for off-target effects be systematically evaluated?
- Methodological Answer :
- Broad-Panel Profiling : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Transcriptomic Analysis : Treat primary cell lines (e.g., hepatocytes) and perform RNA-seq to detect dysregulated pathways (e.g., apoptosis, inflammation) .
- Safety Pharmacology : Conduct hERG channel inhibition assays (patch-clamp) and rodent cardiovascular telemetry studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
